molecular formula C24H38BrN2+ B1663751 1,1'-Diheptyl-4,4'-bipyridinium dibromide CAS No. 6159-05-3

1,1'-Diheptyl-4,4'-bipyridinium dibromide

Cat. No.: B1663751
CAS No.: 6159-05-3
M. Wt: 434.5 g/mol
InChI Key: LRJNRMNPNGPKMG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of DHBP dibromide is the calcium release channel , also known as the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is vital for various cellular processes.

Mode of Action

DHBP dibromide acts as an inhibitor for calcium release . It blocks the calcium release from the sarcoplasmic reticulum by directly interacting with the ryanodine receptor . This interaction results in a decrease in intracellular calcium levels.

Pharmacokinetics

Its solubility in water and dmso suggests that it may have good bioavailability

Result of Action

As a result of its action, DHBP dibromide can act as a muscle relaxant . By inhibiting calcium release, it can prevent muscle contractions and induce muscle relaxation. This makes it potentially useful in the treatment of conditions characterized by excessive muscle contractions.

Action Environment

The action, efficacy, and stability of DHBP dibromide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of moisture . Additionally, its inhibitory action on calcium release can be antagonized by the presence of caffeine

Safety and Hazards

DHBP is toxic and causes eye irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . If inhaled, move to fresh air. If skin contact occurs, wash with copious amounts of water and remove contaminated clothing . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

DHBP is used as an electrochromic material, which can be used in the fabrication of electronic devices such as organic light emitting diodes (OLED), supercapacitors, and liquid crystal displays (LCDs) . This suggests potential future applications in the field of organic electronics .

Biochemical Analysis

Biochemical Properties

DHBP dibromide is known to inhibit the calcium release induced by 2 mM caffeine and 2 μg/ml polylysine with an IC50 value of 5 μg/ml and 4 μg/ml respectively . This suggests that DHBP dibromide interacts with calcium channels in the cell, potentially influencing a variety of biochemical reactions that depend on calcium signaling .

Cellular Effects

The inhibition of calcium release by DHBP dibromide can have significant effects on various types of cells and cellular processes. Calcium is a crucial second messenger in many cellular signaling pathways, and its release can influence gene expression, cellular metabolism, and other aspects of cell function .

Molecular Mechanism

DHBP dibromide exerts its effects at the molecular level by inhibiting calcium release. By inhibiting this receptor, DHBP dibromide can prevent the release of calcium from intracellular stores, thereby influencing a variety of cellular processes .

Temporal Effects in Laboratory Settings

Given its role as a calcium release inhibitor, it is likely that its effects on cellular function would persist as long as the compound remains present and active in the cellular environment .

Dosage Effects in Animal Models

Given its role as a calcium release inhibitor, it is likely that its effects would be dose-dependent, with higher doses resulting in greater inhibition of calcium release .

Metabolic Pathways

Given its role as a calcium release inhibitor, it is likely that it interacts with enzymes and cofactors involved in calcium signaling pathways .

Transport and Distribution

Given its role as a calcium release inhibitor, it is likely that it is transported to areas of the cell where calcium release occurs .

Subcellular Localization

Given its role as a calcium release inhibitor, it is likely that it localizes to areas of the cell where calcium release occurs, such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

DHBP dibromide can be synthesized through the reaction of 4,4′-bipyridine with heptyl bromide under reflux conditions. The reaction typically involves the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for DHBP dibromide are not widely documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

DHBP dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DHBP dibromide is unique due to its specific heptyl chain length, which imparts distinct electrochromic properties and its ability to inhibit calcium release. This makes it particularly valuable in applications requiring precise control over calcium signaling and electrochromic behavior .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-Diheptyl-4,4'-bipyridinium dibromide' involves the reaction of 4,4'-bipyridine with heptyl bromide followed by quaternization with methyl iodide.", "Starting Materials": ["4,4'-bipyridine", "heptyl bromide", "methyl iodide"], "Reaction": ["Step 1: 4,4'-bipyridine is reacted with heptyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent such as dimethylformamide to yield 1,1'-Diheptyl-4,4'-bipyridine.", "Step 2: The resulting 1,1'-Diheptyl-4,4'-bipyridine is quaternized with methyl iodide in the presence of a base such as sodium hydroxide in an aprotic solvent such as acetonitrile to yield '1,1'-Diheptyl-4,4'-bipyridinium dibromide'."] }

CAS No.

6159-05-3

Molecular Formula

C24H38BrN2+

Molecular Weight

434.5 g/mol

IUPAC Name

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;bromide

InChI

InChI=1S/C24H38N2.BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;/h13-16,19-22H,3-12,17-18H2,1-2H3;1H/q+2;/p-1

InChI Key

LRJNRMNPNGPKMG-UHFFFAOYSA-M

SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-]

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-]

6159-05-3

physical_description

Yellow hygroscopic solid;  [Aldrich MSDS]

Pictograms

Irritant

Synonyms

1,1'-diheptyl-4,4'-bipyridinium
1,1'-diheptyl-4,4'-bipyridinium dibromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 2
Reactant of Route 2
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 3
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 4
Reactant of Route 4
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 5
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 6
1,1'-Diheptyl-4,4'-bipyridinium dibromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.